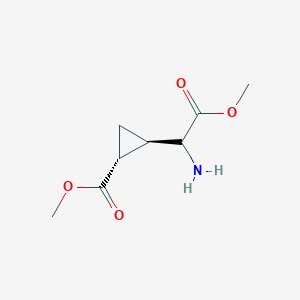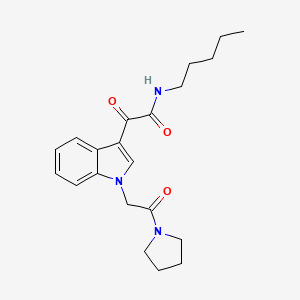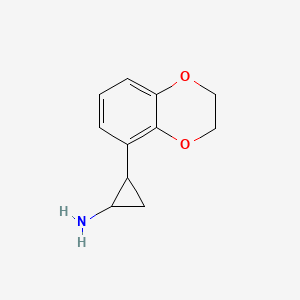
Methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as MAPC and is synthesized through a specific method that involves the use of several chemicals and reagents.
Wirkmechanismus
The mechanism of action of MAPC is not fully understood, but it has been suggested that it may act through the inhibition of specific enzymes or receptors in the body. MAPC has been shown to have potent anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. MAPC has also been shown to have neuroprotective effects, which may be due to its ability to modulate specific neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
MAPC has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that MAPC can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that MAPC can reduce inflammation, protect against neurodegeneration, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MAPC in lab experiments is its high solubility and bioavailability, which allows for easy administration and delivery to target tissues. MAPC is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using MAPC in lab experiments is its cost, as it is a relatively expensive compound to synthesize.
Zukünftige Richtungen
There are several future directions for the study of MAPC. One direction is the development of new drugs based on the structure of MAPC, which may have improved efficacy and reduced side effects compared to current drugs. Another direction is the study of the molecular mechanisms underlying the effects of MAPC, which may lead to the identification of new drug targets. Finally, the study of the pharmacokinetics and pharmacodynamics of MAPC may lead to the development of new drug delivery systems that improve the efficacy and safety of current drugs.
Synthesemethoden
The synthesis of MAPC involves the reaction between ethyl diazoacetate and methoxyamine hydrochloride to form the intermediate, ethyl 2-(methoxyamino)-2-oxoacetate. This intermediate is then reacted with cyclopropanecarboxylic acid to form the final product, methyl (Methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate. This synthesis method has been extensively studied and optimized to produce high yields of MAPC.
Wissenschaftliche Forschungsanwendungen
MAPC has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, MAPC has been identified as a potential lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders. MAPC has also been studied for its potential use in drug delivery systems, as it has been shown to have high solubility and bioavailability.
Eigenschaften
IUPAC Name |
methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)5-3-4(5)6(9)8(11)13-2/h4-6H,3,9H2,1-2H3/t4-,5-,6?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHOGYKEUQJVMS-QYRBDRAASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1C(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137838520 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B2644528.png)


![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2644532.png)




![3-(6-methylimidazo[2,1-b]thiazol-3-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2644539.png)


![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2644546.png)
